molecular formula C18H21NO5 B2566970 4-((1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one CAS No. 1787880-67-4

4-((1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one

Cat. No.: B2566970
CAS No.: 1787880-67-4
M. Wt: 331.368
InChI Key: YOQFCEAEBAMDNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-((1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one features a 6-methyl-2H-pyran-2-one core linked via an ether bond to a piperidin-4-yl group. The piperidine nitrogen is substituted with a 2,5-dimethylfuran-3-carbonyl moiety. The dimethylfuran carbonyl group may influence pharmacokinetic properties, such as metabolic stability and lipophilicity.

Properties

IUPAC Name

4-[1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl]oxy-6-methylpyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5/c1-11-8-15(10-17(20)23-11)24-14-4-6-19(7-5-14)18(21)16-9-12(2)22-13(16)3/h8-10,14H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOQFCEAEBAMDNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3=C(OC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Piperidine Derivative Synthesis: The piperidine moiety is often prepared via hydrogenation of pyridine derivatives or through reductive amination of appropriate ketones.

    Coupling Reactions: The furan and piperidine derivatives are coupled using reagents such as coupling agents (e.g., EDC, DCC) to form the intermediate compound.

    Formation of Pyranone Ring: The final step involves the cyclization of the intermediate compound to form the pyranone ring under controlled conditions, such as heating with a suitable catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can target the carbonyl groups, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the piperidine and furan rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).

Major Products

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Alcohols, alkanes.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

    Study of Reaction Mechanisms: Its unique structure makes it a valuable model compound for studying reaction mechanisms in organic chemistry.

Biology

    Biological Activity: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Enzyme Inhibition Studies: It can be used to study enzyme inhibition due to its potential interactions with biological macromolecules.

Medicine

    Pharmacological Research: The compound’s structure suggests potential pharmacological properties, such as anti-inflammatory or antimicrobial activity.

    Drug Development: It can serve as a lead compound for the development of new therapeutic agents.

Industry

    Material Science: The compound may find applications in the development of new materials with specific properties.

    Catalysis: It can be used as a catalyst or catalyst precursor in various industrial processes.

Mechanism of Action

The mechanism of action of 4-((1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Key Structural Analogs and Molecular Properties

The following compounds share structural similarities with the target molecule, primarily in their pyranone cores and piperidine-based substitutions:

Compound Name Molecular Formula Molecular Weight Key Substituents Functional Groups Present
Target Compound Not explicitly provided* 2,5-Dimethylfuran-3-carbonyl (piperidine N-substituent) Pyranone, ether, carbonyl
4-({1-[(5-Bromothiophen-2-yl)sulfonyl]piperidin-4-yl}oxy)-6-methyl-2H-pyran-2-one C₁₅H₁₆BrNO₅S₂ 434.33 5-Bromothiophen-2-yl sulfonyl (piperidine N-substituent) Pyranone, ether, sulfonyl, bromine
3-Hydroxy-6-(hydroxymethyl)-2-(piperidin-1-ylmethyl)-4H-pyran-4-one C₁₂H₁₇NO₄ 239.27 Hydroxymethyl, piperidinylmethyl (C2 position) Pyranone, hydroxyl, hydroxymethyl, piperidine

*Note: The molecular formula for the target compound can be inferred as C₁₈H₂₁NO₆ based on its structure.

Substituent Effects and Functional Group Analysis

Piperidine N-Substituents :

  • Target Compound : The 2,5-dimethylfuran-3-carbonyl group introduces moderate electron-withdrawing effects and steric bulk. The furan ring may enhance metabolic stability compared to simple aliphatic chains.
  • 5-Bromothiophen-2-yl Sulfonyl () : The sulfonyl group is strongly electron-withdrawing, reducing piperidine basicity and increasing polarity. The bromine atom adds steric hindrance and may improve halogen bonding interactions in biological systems .

Biological Activity

The compound 4-((1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one is a complex organic molecule that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H21NO5C_{18}H_{21}NO_{5}, featuring a furan ring, a piperidine moiety, and a pyranone ring. The compound's structure allows for various interactions with biological targets, which may lead to significant pharmacological effects.

PropertyValue
Molecular FormulaC18H21NO5
Molecular Weight333.36 g/mol
CAS Number1787880-67-4

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Furan Ring : Synthesized through cyclization of appropriate precursors.
  • Piperidine Derivative Synthesis : Prepared via hydrogenation or reductive amination.
  • Coupling Reactions : Furan and piperidine derivatives are coupled using reagents like EDC or DCC.
  • Formation of Pyranone Ring : Final cyclization step under controlled conditions.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The unique structure allows it to bind effectively, potentially inhibiting their activity or modulating their function.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways.
  • Receptor Modulation : It can act on various receptors, influencing cellular responses.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Activity : It has shown potential in scavenging free radicals, which may contribute to its therapeutic effects.
  • Anti-inflammatory Effects : Preliminary studies suggest it can reduce inflammation markers in vitro.
  • Antimicrobial Properties : The compound has demonstrated activity against certain bacterial strains.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Antioxidant Activity :
    • A study investigated the radical scavenging ability using DPPH assay, showing significant antioxidant potential compared to standard antioxidants .
  • Anti-inflammatory Research :
    • In vitro assays indicated that the compound reduced TNF-alpha levels in macrophages, suggesting anti-inflammatory properties .
  • Antimicrobial Evaluation :
    • Testing against various bacterial strains revealed that the compound exhibited notable antibacterial activity against Gram-positive bacteria .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.